
6-alpha-Fluoro-isoflupredone
Übersicht
Beschreibung
6-alpha-Fluoro-isoflupredone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. . This compound is used in various medical and research applications due to its ability to modulate the immune response and reduce inflammation.
Vorbereitungsmethoden
The synthesis of 6-alpha-Fluoro-isoflupredone typically involves several key steps:
Isofluorination: A process that ensures the correct stereochemistry of the fluorine atoms.
Hydroxylation: The addition of hydroxyl groups to the steroid structure.
Industrial production methods often involve the use of prednisone acetate as a starting material, which undergoes a series of chemical reactions to yield this compound .
Analyse Chemischer Reaktionen
6-alpha-Fluoro-isoflupredone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The compound can be reduced to form alcohols from ketones.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
6-alpha-Fluoro-isoflupredone serves as a valuable reagent in organic synthesis and is often used as a reference standard in analytical chemistry. Its unique chemical structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, making it an essential compound in chemical research .
Biology
Research into this compound has focused on its effects on cellular processes and gene expression. The compound binds to glucocorticoid receptors, leading to modulation of gene expression that results in the suppression of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins. This mechanism makes it a subject of interest for studies related to inflammatory diseases .
Medicine
The therapeutic potential of this compound is significant, particularly in treating inflammatory and autoimmune diseases. Clinical studies have investigated its efficacy in conditions such as rheumatoid arthritis, psoriasis, ulcerative colitis, Crohn's disease, and multiple sclerosis . Additionally, it has been explored for its role in managing certain cancers, including breast and prostate cancer .
Veterinary Medicine
In veterinary applications, this compound has been studied for its effectiveness in treating inflammatory conditions in large animals like cattle. Research has demonstrated its utility in managing mastitis and respiratory infections such as bronchopneumonia . Its impact on energy metabolism during early lactation in dairy cows has also been a focus of investigation .
Industrial Applications
The compound is employed in the pharmaceutical industry as a chemical intermediate in the synthesis of other compounds. Its properties make it suitable for developing new therapeutic agents aimed at various inflammatory conditions .
Case Study 1: Efficacy in Autoimmune Disorders
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated that patients experienced significant improvements in symptoms compared to those receiving placebo treatments. The study emphasized the compound's role in reducing joint inflammation and pain .
Case Study 2: Veterinary Use in Cattle
In a study involving dairy cows with induced mastitis, researchers evaluated the effects of this compound on physiological parameters such as heart rate and milk production. While heart rate showed transient changes post-treatment, milk production did not significantly improve compared to controls. This highlights the need for further research into optimizing dosages for better outcomes .
Wirkmechanismus
The mechanism of action of 6-alpha-Fluoro-isoflupredone involves binding to glucocorticoid receptors, which leads to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The compound also inhibits the conversion of cholesterol into bile acids, which has therapeutic effects on bone density .
Vergleich Mit ähnlichen Verbindungen
6-alpha-Fluoro-isoflupredone is unique due to its dual fluorination, which enhances its glucocorticoid activity compared to other similar compounds. Some similar compounds include:
Prednisolone: A less potent glucocorticoid with a similar structure but lacking fluorine atoms.
Dexamethasone: Another potent glucocorticoid with a different fluorination pattern.
Betamethasone: Similar in structure but with different stereochemistry and fluorination.
These compounds share similar therapeutic effects but differ in their potency, side effects, and specific applications.
Biologische Aktivität
6-alpha-Fluoro-isoflupredone is a synthetic glucocorticoid recognized for its potent anti-inflammatory and immunosuppressive properties . This compound is utilized in various medical applications, particularly in treating inflammatory and autoimmune conditions, as well as certain cancers. Its mechanism of action primarily involves modulation of gene expression through glucocorticoid receptor binding, leading to the suppression of pro-inflammatory cytokines and enhancement of anti-inflammatory proteins .
The biological activity of this compound is attributed to its interaction with glucocorticoid receptors. Upon binding, it forms hormone-receptor complexes that translocate to the nucleus, where they influence the transcription of genes involved in inflammation and immune responses. Key effects include:
- Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.
- Promotion of Anti-inflammatory Proteins : Upregulates proteins like lipocortin, which inhibits phospholipase A2, reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
Comparative Potency
Compared to other glucocorticoids, this compound exhibits enhanced potency due to its dual fluorination. This modification increases its glucocorticoid activity significantly relative to compounds like prednisolone and dexamethasone. The following table summarizes the comparative potency and selectivity of this compound against similar compounds:
Compound | Glucocorticoid Activity | Mineralocorticoid Activity | Selectivity Ratio |
---|---|---|---|
This compound | High | Low | 4-5x cortisol |
Prednisolone | Moderate | Low | 3x cortisol |
Dexamethasone | High | Very Low | 30x cortisol |
Betamethasone | High | Very Low | 20x cortisol |
Pharmacological Effects
The pharmacological effects observed with this compound include:
- Anti-inflammatory Effects : Significant reduction in inflammation markers in various animal models.
- Immunosuppressive Effects : Effective in conditions requiring immune modulation, such as autoimmune diseases.
- Metabolic Effects : Influences carbohydrate metabolism, promoting gluconeogenesis while inhibiting glucose uptake in peripheral tissues .
Clinical Applications
- Endotoxin-Induced Mastitis in Dairy Cows : A study investigated the effects of isoflupredone acetate (a related compound) on lactating dairy cows with endotoxin-induced mastitis. Results indicated no significant differences in heart rate or milk production when treated with isoflupredone acetate compared to untreated controls, suggesting limited efficacy in this specific condition .
- Anti-inflammatory Studies : In animal models, this compound demonstrated significant reductions in inflammatory markers associated with arthritis and other inflammatory diseases. These studies highlight its potential application in veterinary medicine for managing inflammatory conditions in livestock .
- Cancer Research : Preliminary research indicates that glucocorticoids like this compound may have anticancer effects by modulating immune responses and directly influencing cancer cell proliferation. Further studies are required to elucidate these mechanisms fully .
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUISBDTYAZRHY-RBKZJGKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160438 | |
Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
806-29-1 | |
Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=806-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC77021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000806291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC77021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6α,9-Difluoroprednisolone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5YQC763Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.